
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring substituted with a tert-butylphenyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenyl and 2-chlorothiophene.
Formation of Intermediate: The intermediate compound is formed by reacting 4-tert-butylphenyl with 2-chlorothiophene under specific conditions.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the thiophene ring and chlorine atom.
2-Chlorothiophene: Contains the thiophene ring and chlorine atom but lacks the tert-butylphenyl group.
Uniqueness
1-(5-(4-(tert-Butyl)phenyl)-4-chlorothiophen-2-yl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tert-butylphenyl group and the chlorothiophene moiety makes it distinct from other related compounds.
Eigenschaften
Molekularformel |
C16H17ClOS |
|---|---|
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-[5-(4-tert-butylphenyl)-4-chlorothiophen-2-yl]ethanone |
InChI |
InChI=1S/C16H17ClOS/c1-10(18)14-9-13(17)15(19-14)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
ZXBLBBLQVWSYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


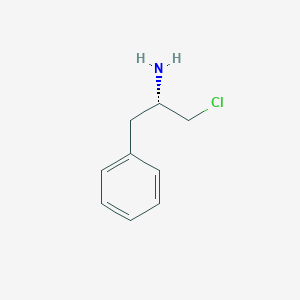
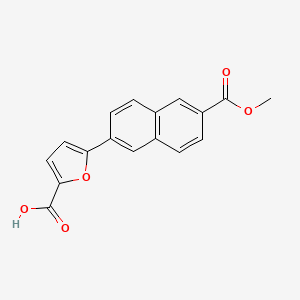
![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11834376.png)
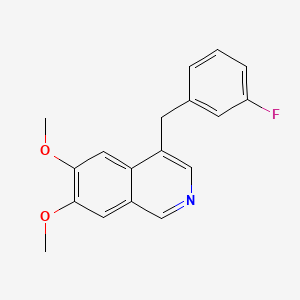
![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)
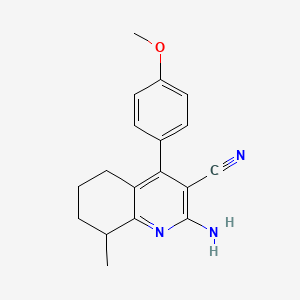
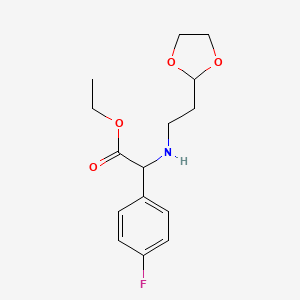
![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)




![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)
![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
